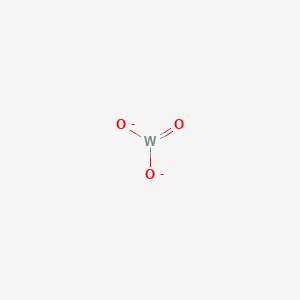
Wolframite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wolframite is an iron, manganese, and tungstate mineral with the chemical formula (Fe,Mn)WO₄. It is the primary ore of tungsten and is found in quartz veins and pegmatites associated with granitic intrusives. This compound is an intermediate mineral between ferberite (iron-rich) and hübnerite (manganese-rich) and is known for its dark gray to brownish-black color and submetallic to resinous luster .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Wolframite can be synthesized through various methods, including the fusion of iron and manganese tungstates. One common method involves the use of ammonium phosphate salt as a flux, which achieves complete sample dissolution within a short time. The fusion process yields a mixture of tungsten phosphates and tungsten oxide .
Industrial Production Methods: Industrial production of tungsten from this compound involves several steps. The ore is first crushed and ground, followed by concentration through gravity separation and flotation. The concentrated ore is then subjected to high-temperature smelting with sodium carbonate and silica to produce sodium tungstate. This is followed by leaching to recover sodium tungstate in solution, which is then processed to produce ammonium paratungstate and finally reduced to tungsten metal .
Analyse Chemischer Reaktionen
Types of Reactions: Wolframite undergoes various chemical reactions, including oxidation, reduction, and leaching. One notable reaction is the pressure decomposition of this compound with sulfuric-phosphoric mixed acid, which results in the formation of tungstophosphoric acid and other tungsten compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, phosphoric acid, sodium carbonate, and ammonium phosphate. Reaction conditions often involve high temperatures and pressures to achieve efficient decomposition and extraction of tungsten .
Major Products Formed: The major products formed from the reactions of this compound include tungsten oxides, tungstophosphoric acid, and sodium tungstate. These products are further processed to produce high-purity tungsten metal and its compounds .
Wissenschaftliche Forschungsanwendungen
Wolframite has numerous scientific research applications, particularly in the fields of geology, chemistry, and materials science. It is used for in situ U-Pb dating to determine the age of hydrothermal mineralization and to trace metal sources in geological studies . Additionally, this compound is studied for its role in the formation of tungsten-based materials, which have applications in electronics, aerospace, and military industries .
Wirkmechanismus
The mechanism of action of wolframite in various processes involves its interaction with reagents and the subsequent formation of tungsten compounds. For example, during acid leaching, this compound reacts with hydrochloric acid to form soluble tungsten compounds, which are then converted into ammonium paratungstate . The molecular targets and pathways involved in these reactions include the dissolution of iron and manganese ions and the formation of tungsten-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Wolframite is often compared with other tungsten ores such as scheelite (calcium tungstate) and ferberite (iron-rich end member of this compound). These compounds share similar chemical properties but differ in their metal content and crystal structure .
Uniqueness: this compound is unique due to its intermediate composition between ferberite and hübnerite, allowing it to exhibit a range of properties depending on the iron and manganese content. This variability makes this compound a versatile mineral for various industrial applications .
Eigenschaften
CAS-Nummer |
1332-08-7 |
|---|---|
Molekularformel |
O3W-2 |
Molekulargewicht |
231.84 g/mol |
IUPAC-Name |
dioxido(oxo)tungsten |
InChI |
InChI=1S/3O.W/q;2*-1; |
InChI-Schlüssel |
ZXOKVTWPEIAYAB-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)[O-] |
Physikalische Beschreibung |
Greyish to brownish black solid; [Wikipedia] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


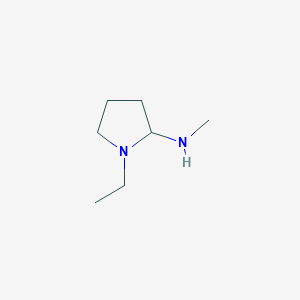
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
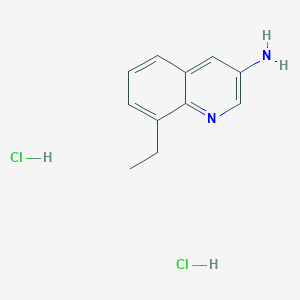
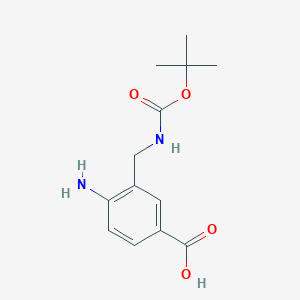
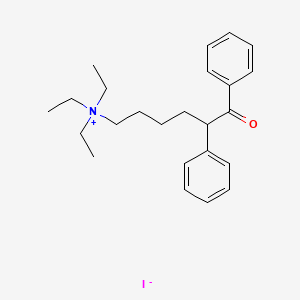
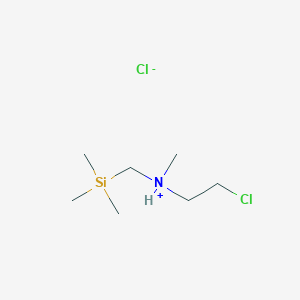
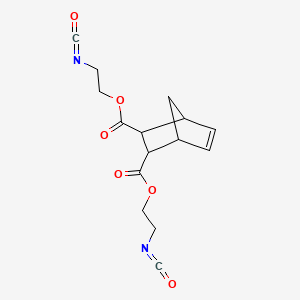
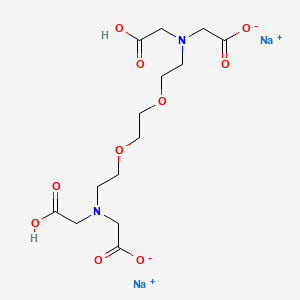
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
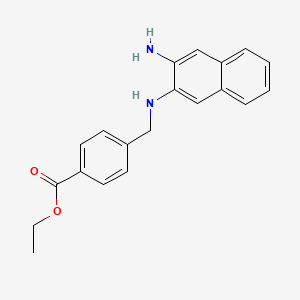

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
